Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614710
InChI: InChI=1S/C19H27NO5S/c1-14-5-7-16(8-6-14)26(22,23)25-15-9-12-20(19(13-15)10-11-19)17(21)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3
SMILES:
Molecular Formula: C19H27NO5S
Molecular Weight: 381.5 g/mol

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate

CAS No.:

Cat. No.: VC18614710

Molecular Formula: C19H27NO5S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate -

Specification

Molecular Formula C19H27NO5S
Molecular Weight 381.5 g/mol
IUPAC Name tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate
Standard InChI InChI=1S/C19H27NO5S/c1-14-5-7-16(8-6-14)26(22,23)25-15-9-12-20(19(13-15)10-11-19)17(21)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3
Standard InChI Key CRAYIFJPLAYQDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C3(C2)CC3)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Properties

Chemical Identity

The compound’s IUPAC name is tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate, reflecting its spirocyclic core, tert-butyl ester, and p-toluenesulfonyloxy (tosyloxy) substituent . Its molecular formula is C₁₉H₂₇NO₅S, with a molecular weight of 381.5 g/mol . The spiro[2.5]octane system consists of a five-membered azacycle fused to a three-membered carbocycle, creating a rigid bicyclic structure that influences stereoelectronic properties .

Key Structural Features:

  • Spirocyclic Core: The 4-azaspiro[2.5]octane system imposes conformational rigidity, enhancing stability and directing regioselective reactions .

  • Tert-Butyl Ester: The bulky tert-butyl group acts as a protective moiety for the carboxylate, enabling selective deprotection under acidic conditions .

  • Tosyloxy Group: The p-toluenesulfonyloxy (tosyloxy) substituent at position 7 serves as a superior leaving group, facilitating nucleophilic substitution reactions .

Synthetic Routes and Methodologies

Primary Synthesis Pathway

The synthesis involves a multi-step sequence starting from a spirocyclic amine precursor :

  • Spirocyclic Amine Formation: Cyclization of a bifunctional precursor (e.g., 4-aminophenol derivatives) to generate the 4-azaspiro[2.5]octane core .

  • Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) to install the tosyloxy group .

  • Esterification: Protection of the carboxylate with tert-butyl alcohol via acid-catalyzed esterification .

Representative Procedure :

  • Step 1: A spirocyclic amine (e.g., 4-azaspiro[2.5]octan-7-ol) is treated with TsCl (1.1 eq) in dichloromethane with pyridine (2 eq) at 0°C.

  • Step 2: The intermediate tosylate is reacted with tert-butyl alcohol in the presence of H₂SO₄ or DCC/DMAP to form the tert-butyl ester.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product (reported yield: 65–75%) .

Alternative Approaches

  • Metal-Catalyzed Cyclization: Cu(I) or Rh(II) catalysts promote oxidative cyclization of amides to form spirocyclic frameworks, as demonstrated in related 1-oxa-4-azaspiro[4.5]deca-6,9-diene syntheses .

  • Radical Bicyclization: Domino radical reactions using Bu₃SnH and AIBN enable spiroannulation, though yields are moderate (11–67%) .

Reactivity and Functionalization

Nucleophilic Substitution

The tosyloxy group undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions :
R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-
Example: Reaction with sodium azide (NaN₃) in DMF at 60°C affords the corresponding azide derivative, a precursor for click chemistry .

Hydrolysis and Deprotection

  • Ester Hydrolysis: Treatment with HCl in dioxane or TFA/water removes the tert-butyl group, yielding the free carboxylic acid .

  • Tosyloxy Reduction: LiAlH₄ reduces the tosyloxy group to a hydroxyl moiety, enabling further oxidation or functionalization .

Oxidation and Cross-Coupling

  • Pd-Catalyzed Coupling: The spirocyclic core participates in Suzuki-Miyaura reactions when functionalized with boronic esters .

  • Ketone Formation: Oxidation of secondary alcohols (e.g., using Jones reagent) generates ketones for subsequent transformations .

Applications in Scientific Research

Medicinal Chemistry

The compound’s spirocyclic scaffold is a privileged structure in drug discovery, contributing to:

  • Kinase Inhibitors: Analogous spirocycles exhibit activity against EGFR and CDK4/6 .

  • CNS Agents: Rigid frameworks enhance blood-brain barrier penetration, making them candidates for neurotherapeutics .

Material Science

  • Ligand Design: The tosyloxy group facilitates coordination to transition metals, useful in catalysis .

  • Polymer Additives: Spirocyclic sulfonates improve thermal stability in engineering plastics .

Case Study: Antitumor Derivatives

A 2019 study synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones from related precursors, demonstrating cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 2.1–8.3 μM) . This highlights the potential of spirocyclic intermediates in oncology research.

Comparative Analysis with Analogues

CompoundKey FeatureReactivity DifferenceApplication Focus
Tert-butyl 7-hydroxy derivativeHydroxyl group at C7Lower leaving group abilityProdrug synthesis
7-Oxo derivativeKetone at C7Susceptible to nucleophilic attackCross-coupling reactions
7-Hydroxymethyl derivativeHydroxymethyl at C7Oxidation to aldehydes/ketonesBioconjugation

Key Insight: The tosyloxy group’s superior leaving ability distinguishes this compound in substitution reactions, whereas hydroxyl or ketone derivatives prioritize redox transformations .

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